molecular formula C17H18N4O3 B2559556 N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 692732-87-9

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2559556
CAS No.: 692732-87-9
M. Wt: 326.356
InChI Key: JVNAOYYWIAAYER-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide follows IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The base structure is a piperazine ring (tetrahydro-1(2H)-pyrazine), with two substituents:

  • A carboxamide group (-CONH-) at position 1, bonded to a 1,3-benzodioxol-5-yl moiety.
  • A pyridin-2-yl group at position 4.

The IUPAC name is derived as follows:

  • The parent heterocycle is tetrahydro-1(2H)-pyrazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).
  • Substituents are numbered based on their positions:
    • N-(1,3-benzodioxol-5-yl)carboxamide at position 1.
    • Pyridin-2-yl at position 4.

Alternative names include:

  • 4-Pyridin-2-ylpiperazine-1-carboxylic acid benzodioxol-5-ylamide .
  • 692732-87-9 (CAS Registry Number) .

Table 1: Key Identifiers

Property Value
Molecular Formula C₁₇H₁₈N₄O₃
Molecular Weight 326.36 g/mol
IUPAC Name N-(1,3-Benzodioxol-5-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS Number 692732-87-9

Molecular Geometry and Conformational Analysis

The piperazine ring adopts a chair conformation in its most stable state, with substituents occupying equatorial or axial positions to minimize steric strain. Key geometric features include:

  • Bond angles : The N–C–N bond angles in the piperazine ring approximate 109.5°, consistent with sp³ hybridization.
  • Torsional strain : Restricted rotation about the amide bond (C–N) due to partial double-bond character (resonance between C=O and N–C) creates rotamers .

Conformational Dynamics :

  • Amide Bond Rotation : Energy barriers for amide bond rotation range from 56–80 kJ/mol , as determined by temperature-dependent NMR studies .
  • Ring Inversion : Piperazine chair-to-chair inversion barriers are influenced by substituents. Electron-withdrawing groups (e.g., pyridinyl) increase barriers by stabilizing chair conformations through stereoelectronic effects .

Table 2: Conformational Energy Barriers

Process ΔG‡ (kJ/mol) Method
Amide bond rotation 72–80 VT-NMR
Piperazine ring inversion 56–68 VT-NMR

Crystallographic Data and Solid-State Structure

While crystallographic data for this specific compound remains unreported, related N-acylated piperazines exhibit:

  • Hydrogen bonding networks : Between amide carbonyl oxygen and adjacent N–H groups.
  • Piperazine ring puckering : Chair conformations with substituents in equatorial positions to minimize steric clashes .

In analogous structures (e.g., N-benzoylpiperazines ), XRD analyses reveal:

  • Unit cell parameters : Monoclinic systems with space group P2₁/c.
  • Intermolecular interactions : π-Stacking between aromatic substituents (benzodioxol and pyridinyl) .

Tautomerism and Stereochemical Considerations

Tautomerism :
The carboxamide group (-CONH₂) exists predominantly in the keto tautomeric form due to stabilization by intramolecular hydrogen bonding (N–H⋯O=C). Enol tautomers are energetically disfavored, as observed in pyrazinamide derivatives .

Stereochemistry :

  • The piperazine ring is non-planar , with chair conformations introducing axial chirality.
  • Substituents at positions 1 and 4 create diastereomeric preferences :
    • The 1,3-benzodioxol-5-yl group adopts an equatorial position to avoid 1,3-diaxial interactions.
    • The pyridin-2-yl group may occupy axial or equatorial positions, depending on solvent polarity .

Table 3: Stereoelectronic Effects

Substituent Electronic Effect Conformational Preference
1,3-Benzodioxol-5-yl Electron-donating Equatorial
Pyridin-2-yl Electron-withdrawing Axial

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(19-13-4-5-14-15(11-13)24-12-23-14)21-9-7-20(8-10-21)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNAOYYWIAAYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of the compound demonstrate promising antimicrobial properties. A study highlighted the synthesis and biological evaluation of related compounds, showing efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

Anticancer Potential

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide has been investigated for its anticancer properties. Pyrazole derivatives, including this compound, have shown potential in inhibiting tumor growth in various cancer models. For instance, studies have reported that similar pyrazole compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research has demonstrated that certain modifications to the pyrazole structure enhance its anti-inflammatory activity, suggesting that this compound may similarly benefit from structural optimization .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the benzodioxole and pyridine moieties can significantly influence biological activity. For example:

ModificationEffect on Activity
Substituting different halogens on the pyridine ringEnhanced antimicrobial activity
Altering the carbon chain length in the tetrahydro-pyrazine structureImproved anticancer efficacy

Case Study 1: Antimicrobial Evaluation

In a study published in Oriental Journal of Chemistry, researchers synthesized several derivatives of related compounds and tested their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited notable activity against S. aureus and E. coli, suggesting potential for developing new antibiotics .

Case Study 2: Anticancer Screening

A comprehensive screening of pyrazole derivatives revealed that compounds structurally similar to this compound showed significant cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead structures for further development into anticancer agents .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Differences

The compound’s structure is defined by the substitution pattern on the pyrazine ring. Below is a comparison with closely related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(1,3-Benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide 1,3-Benzodioxol-5-yl, 2-pyridinyl C₁₆H₁₆N₄O₃ 312.33 Benzodioxole and pyridine groups; likely moderate polarity and solubility
N-(4-Chlorophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS 335282-62-7) 4-Chlorophenyl, 2-pyridinyl C₁₆H₁₆ClN₄O 329.78 Chlorophenyl substitution enhances lipophilicity
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide 3-Oxo-benzoxazin-6-yl, 2-pyridinyl C₁₉H₁₈N₄O₃ 366.37 Benzoxazinone moiety may improve metabolic stability
N-(tert-Butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (HE-9975) tert-Butyl, 6-chloro-2-pyridinyl C₁₄H₂₁ClN₄O 296.80 Bulky tert-butyl group reduces solubility but enhances membrane permeability

Critical Analysis of Substituent Effects

  • Benzodioxol vs. Chlorophenyl :
    • The 1,3-benzodioxol group (target compound) may enhance binding to aromatic-rich enzyme pockets, whereas the chlorophenyl group (CAS 335282-62-7) increases lipophilicity, favoring blood-brain barrier penetration .
  • Pyridine vs.

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS Number: 1485-80-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3}. The structure includes a benzodioxole moiety and a tetrahydropyridine ring, which are known to contribute to its biological properties.

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance, related compounds targeting Src family kinases (SFKs) have demonstrated significant inhibition of tumor growth in various cancer models. These compounds show high selectivity for SFKs over other kinases, suggesting a potential for targeted cancer therapy .

2. Neuroprotective Effects

Research indicates that derivatives of benzodioxole exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress. This suggests that this compound may also possess neuroprotective properties worth exploring in neurodegenerative diseases .

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound may exhibit antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, indicating a potential role in the development of new antimicrobial agents .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Protein Kinases : The compound's structure suggests it may inhibit specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Neurotransmitter Receptors : Its potential neuroprotective effects could arise from interactions with neurotransmitter receptors, enhancing synaptic plasticity and reducing neuronal damage.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of a related benzodioxole derivative resulted in reduced neuroinflammation and improved motor function. This suggests that the compound may exert protective effects on dopaminergic neurons .

Q & A

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Preparation of the tetrahydro-1(2H)-pyrazinecarboxylate core via tert-butyl protection (e.g., tert-butyl 4-[substituted phenyl]tetrahydro-1(2H)-pyrazinecarboxylate intermediates, as described in , and 7).
  • Step 2 : Functionalization of the benzodioxol-5-yl moiety using coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce aromatic groups (analogous to methods in for benzodioxol-containing compounds).
  • Step 3 : Deprotection of the tert-butyl group under acidic conditions (e.g., TFA or HCl) followed by carboxamide formation via coupling with activated pyridinyl derivatives.
  • Key Reagents : tert-Butyl esters, Pd catalysts for cross-coupling, and deprotection agents .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) for verifying regiochemistry and purity. For example, tert-butyl group signals (~1.4 ppm) confirm intermediate protection .
  • X-ray Crystallography : Single-crystal diffraction using SHELX (e.g., SHELXL for refinement) and WinGX/ORTEP for visualization. and highlight the use of these tools for resolving anisotropic displacement parameters and hydrogen bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final carboxamide coupling step?

  • Methodological Answer :
  • Base Selection : Use strong bases (e.g., DBU or NaH) to activate the carboxylate intermediate, as demonstrated in for analogous coupling reactions.
  • Catalyst Screening : Test Pd(PPh3)4 or CuI for Ullmann-type couplings if steric hindrance limits efficiency.
  • Temperature Control : Microwave-assisted synthesis at 80–100°C may reduce side reactions (e.g., tert-butyl group decomposition).
  • Monitoring : TLC or HPLC-MS to track reaction progress and identify byproducts .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength). notes that SB431542, a structurally related inhibitor, shows activity dependent on assay parameters.
  • Purity Validation : Use HPLC (≥95% purity, as in ) to exclude impurities affecting potency.
  • Target Profiling : Perform kinase selectivity panels or molecular docking (e.g., AutoDock Vina) to confirm binding specificity. describes SAR studies for pyrazole derivatives to identify critical substituents .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or GROMACS to simulate binding to receptors like serotonin transporters (analogous to 11C-DASB in ).
  • MD Simulations : Run 100-ns trajectories to assess stability of the carboxamide-pyrrolidine interaction in aqueous environments.
  • QM/MM Hybrids : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or metabolic stability .

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